

Spectroscopic data for Ethyl 3oxocyclohexanecarboxylate (1H NMR, 13C NMR, IR, MS)

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Compound of Interest		
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Spectroscopic Profile of Ethyl 3oxocyclohexanecarboxylate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxocyclohexanecarboxylate**, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 3-oxocyclohexanecarboxylate**.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of **Ethyl 3-oxocyclohexanecarboxylate** is predicted to exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.1-4.2	Quartet	2H	-O-CH2-CH3
~ 2.0-2.8	Multiplet	5H	Cyclohexane ring protons adjacent to carbonyl and ester groups
~ 1.8-2.0	Multiplet	4H	Remaining cyclohexane ring protons
~ 1.2-1.3	Triplet	3H	-O-CH₂-CH₃

Note: This data is predicted based on typical chemical shifts for similar functional groups.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of **Ethyl 3-oxocyclohexanecarboxylate** has been reported, and the expected chemical shifts are listed below.[1][2]

Chemical Shift (δ, ppm)	Assignment
~ 209	Ketone Carbonyl (C=O)
~ 173	Ester Carbonyl (-COO-)
~ 61	Methylene Carbon of Ethyl Group (-O-CH2-CH3)
~ 40-50	Cyclohexane Carbons adjacent to substituents
~ 20-30	Remaining Cyclohexane Carbons
~ 14	Methyl Carbon of Ethyl Group (-O-CH₂-CH₃)

Note: The availability of an experimental spectrum is indicated in public databases. [1][2]

Infrared (IR) Spectroscopy Data



The infrared spectrum of **Ethyl 3-oxocyclohexanecarboxylate** is characterized by the following absorption bands.[1][2]

Wavenumber (cm ⁻¹)	Functional Group
~ 1735-1750	C=O Stretch (Ester)[3]
~ 1715	C=O Stretch (Ketone)
~ 2850-2960	C-H Stretch (Aliphatic)
~ 1000-1300	C-O Stretch (Ester)[3]

Note: The availability of a vapor phase IR spectrum is indicated in public databases.[1][2]

Mass Spectrometry (MS) Data

The mass spectrum of **Ethyl 3-oxocyclohexanecarboxylate**, with a molecular weight of 170.21 g/mol , is expected to show the following key fragments upon electron ionization.[1][2]

m/z	Proposed Fragment
170	[M] ⁺ (Molecular Ion)
125	[M - OCH ₂ CH ₃] ⁺
97	[M - COOCH ₂ CH ₃] ⁺
69	Further fragmentation of the cyclohexane ring

Note: The availability of a GC-MS spectrum is indicated in public databases.[1][2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Sample Preparation: A sample of **Ethyl 3-oxocyclohexanecarboxylate** (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6] For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each carbon environment. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[4] Data is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to yield the spectrum.[7]

Infrared (IR) Spectroscopy

For a liquid sample such as **Ethyl 3-oxocyclohexanecarboxylate**, the IR spectrum is commonly obtained using one of the following methods:

- Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[8][9] The plates are mounted in a sample holder and placed in the IR beam.
- Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[10] This technique is particularly useful as it requires minimal sample preparation.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[11] Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like **Ethyl 3- oxocyclohexanecarboxylate**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane



or hexane) and injected into the gas chromatograph.[12][13] The compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[14]

Mass Analysis and Detection: The resulting positively charged molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[15]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like **Ethyl 3-oxocyclohexanecarboxylate**.

A generalized workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic data for Ethyl 3oxocyclohexanecarboxylate (1H NMR, 13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105176#spectroscopic-data-forethyl-3-oxocyclohexanecarboxylate-1h-nmr-13c-nmr-ir-ms]

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